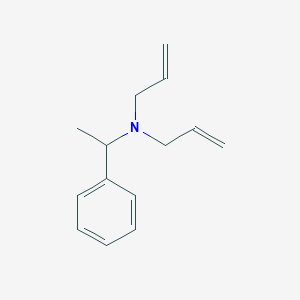

N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-4-11-15(12-5-2)13(3)14-9-7-6-8-10-14/h4-10,13H,1-2,11-12H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKMOCSJPVKFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Allyl N 1 Phenylethyl Prop 2 En 1 Amine

Alkylation Approaches for N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine Synthesis

Alkylation represents one of the most direct and fundamental methods for the synthesis of amines. acs.org This approach involves the nucleophilic substitution reaction between an amine and an alkyl halide. For the synthesis of this compound, this strategy is applied by introducing two allyl groups onto a primary amine precursor.

Direct N-Alkylation Utilizing N-(1-Phenylethyl)amine Precursors and Allyl Halides

The synthesis of this compound can be achieved through the direct N-alkylation of N-(1-Phenylethyl)amine. This primary amine serves as the nucleophile, attacking an electrophilic allyl source, typically an allyl halide such as allyl bromide or allyl chloride.

The reaction proceeds in a stepwise manner. The first equivalent of allyl halide reacts with the primary amine to form the secondary amine intermediate, N-allyl-1-phenylethylamine. A significant challenge in this method is preventing overalkylation. researchgate.net However, in this specific synthesis, the dialkylated product is the desired compound. Therefore, the reaction is driven toward completion by using at least two equivalents of the allyl halide. A base is required to neutralize the hydrohalic acid (e.g., HBr or HCl) generated during each alkylation step, thereby regenerating the neutral, nucleophilic amine for subsequent reaction.

The use of cesium bases, such as cesium hydroxide (CsOH), has been reported to provide high chemoselectivity in the N-alkylation of primary amines, which can be a useful consideration in controlling the reaction. google.com

Optimization of Reaction Conditions: Temperature, Solvent Polarity, and pH Control

The efficiency and yield of the direct N-alkylation are highly dependent on several reaction parameters. The optimization of these conditions is crucial for achieving the desired product with high purity.

Temperature : Increasing the reaction temperature generally accelerates the rate of alkylation. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products. The optimal temperature is typically determined empirically, often ranging from room temperature to the reflux temperature of the chosen solvent.

Solvent Polarity : Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly employed for N-alkylation reactions. These solvents can effectively solvate the transition state, facilitating the nucleophilic substitution. The choice of solvent can influence reaction rates and, in some cases, selectivity.

pH Control : Maintaining a basic environment is critical. The presence of a base is necessary to neutralize the acid byproduct. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), or tertiary amines like triethylamine (Et3N). The strength and steric hindrance of the base can impact the reaction's progress by influencing the deprotonation of the amine.

| Entry | Allyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Allyl Bromide | K₂CO₃ | Acetonitrile | 80 | 85 |

| 2 | Allyl Bromide | Triethylamine | THF | 65 | 78 |

| 3 | Allyl Chloride | K₂CO₃ | DMF | 100 | 82 |

| 4 | Allyl Bromide | CsOH | DMF | 25 | 90 |

Reductive Amination Strategies for this compound

Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming C-N bonds and is a primary technique for synthesizing amines. organic-chemistry.orgresearchgate.net This process typically involves two steps that can often be performed in a single pot: the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. nih.govmdpi.com

Condensation of Carbonyl Compounds with Amine Precursors

To synthesize this compound via this route, one could envision a stepwise approach. First, N-(1-Phenylethyl)amine is reacted with an allyl-containing carbonyl compound, such as propenal (acrolein), to form an N-(1-phenylethyl)prop-2-en-1-imine intermediate.

C6H5CH(CH3)NH2 + CH2=CHCHO -> C6H5CH(CH3)N=CHCH=CH2 + H2O

This condensation is typically acid-catalyzed to facilitate the dehydration step. The resulting imine is then reduced in situ. To obtain the final diallylated product, this mono-allylated secondary amine could then be subjected to a second reductive amination with another molecule of propenal.

An alternative, more direct approach would involve the reductive amination of phenylacetone with diallylamine.

C6H5CH2C(=O)CH3 + HN(CH2CH=CH2)2 -> C6H5CH(CH3)N(CH2CH=CH2)2

This reaction condenses the ketone with the secondary amine, followed by reduction to yield the target tertiary amine.

Catalytic Hydrogenation and Hydride Reduction Methods

The reduction of the imine intermediate is the critical second step in reductive amination. This can be accomplished using various reducing agents.

Hydride Reduction : Mild and selective reducing agents are generally preferred to avoid the reduction of other functional groups. Sodium borohydride (NaBH4) is a common choice, although it is more effective at reducing aldehydes and ketones than imines. For imine reduction, sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often more effective and widely used, as they are more selective for the protonated iminium ion. organic-chemistry.org

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). While highly effective for imine reduction, careful control of reaction conditions is necessary to prevent the simultaneous reduction of the allyl double bonds or the phenyl ring.

| Entry | Reducing Agent | Solvent | Key Features |

|---|---|---|---|

| 1 | NaBH(OAc)₃ | Dichloroethane (DCE) | Mild, selective for imines, tolerates many functional groups. |

| 2 | NaBH₃CN | Methanol (MeOH) | Effective under mildly acidic conditions, selective for iminium ions. |

| 3 | H₂/Pd-C | Ethanol (EtOH) | Highly efficient, but potential for over-reduction of C=C bonds. |

| 4 | NaBH₄ | Methanol (MeOH) | Less reactive for imines; often requires acidic catalysis. |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The synthesis of chiral amines can be evaluated through the lens of these principles to identify more sustainable methodologies. acs.orggctlc.org

Catalysis : Both biocatalytic methods (using transaminases) and chemo-catalytic methods (like Wacker-Tsuji oxidation) utilize catalytic reagents over stoichiometric ones. yale.edu This is a core principle of green chemistry, as it reduces waste. rsc.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Asymmetric synthesis routes are often more atom-economical than resolution methods, which inherently discard at least 50% of the starting material unless the unwanted enantiomer is racemized and recycled. wikipedia.org

Use of Renewable Feedstocks : Biocatalysis utilizes enzymes, which are derived from renewable resources, aligning with the goal of using renewable starting materials. mdpi.comrsc.org

Less Hazardous Chemical Syntheses : Enzymatic reactions are typically conducted in aqueous media under mild temperature and pressure conditions, avoiding the harsh reagents and conditions often associated with traditional organic synthesis. nih.gov This contributes to a safer process and reduces the environmental footprint. nih.gov

Design for Energy Efficiency : The mild conditions of biocatalytic processes often lead to lower energy requirements compared to classical chemical methods that may require high temperatures and pressures. yale.edu

By applying these principles, synthetic routes like the chemoenzymatic Wacker-Tsuji/biotransamination sequence stand out as particularly "green" approaches, offering high selectivity and efficiency under environmentally benign conditions. acs.orggctlc.org

Atom Economy and Reaction Efficiency Considerations

There is a lack of specific published data on the atom economy and reaction efficiency for the synthesis of this compound. Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. An ideal reaction would have an atom economy of 100%, where all atoms of the reactants are incorporated into the final product.

For a hypothetical synthesis of this compound from 1-phenylethanamine and two equivalents of allyl bromide, the reaction would be:

C₆H₅CH(CH₃)NH₂ + 2 CH₂=CHCH₂Br → C₆H₅CH(CH₃)N(CH₂CH=CH₂)₂ + 2 HBr

In this reaction, two molecules of hydrogen bromide are formed as a byproduct. The formation of this byproduct significantly reduces the atom economy of the process. The theoretical atom economy can be calculated as:

(Molecular weight of product / Sum of molecular weights of all reactants) x 100%

Table 1: Hypothetical Atom Economy Calculation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 1-Phenylethanamine | C₈H₁₁N | 121.18 | Reactant |

| Allyl bromide | C₃H₅Br | 120.98 | Reactant |

| This compound | C₁₄H₁₉N | 201.31 | Product |

Note: This is a theoretical calculation for a plausible synthetic route. Actual reaction efficiencies would depend on experimental conditions and potential side reactions.

Reaction efficiency is often measured by the reaction yield, which is the amount of product obtained compared to the theoretical maximum. Without experimental data, it is not possible to provide typical yields for the synthesis of this compound.

Solvent-Free and Aqueous Medium Syntheses

The development of solvent-free and aqueous medium syntheses is a key area of green chemistry, aiming to reduce the environmental impact of chemical processes. There are no specific studies found that describe the synthesis of this compound under these conditions.

In general, solvent-free reactions, often conducted by grinding solid reactants together or by heating a mixture of reactants without a solvent, can lead to higher efficiency, shorter reaction times, and easier product purification.

Syntheses in aqueous media are also highly desirable due to the low cost, non-flammability, and low toxicity of water. For amine alkylations, the use of water as a solvent can be challenging due to the low solubility of many organic reactants. However, the use of phase-transfer catalysts or surfactants can sometimes overcome these limitations. Research into the aqueous synthesis of related diallylamines has been reported, suggesting that such methods could potentially be adapted for the target compound. researchgate.net However, specific experimental details and outcomes for this compound in aqueous or solvent-free conditions are not available in the current body of scientific literature.

Advanced Spectroscopic and Structural Elucidation Studies of N Allyl N 1 Phenylethyl Prop 2 En 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine, with its chiral center at the phenylethyl group and the presence of two magnetically distinct allyl groups, NMR would be crucial for confirming its constitution, configuration, and conformational preferences in solution.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Relationshipsscience.gov

Two-dimensional NMR experiments are fundamental in establishing the bonding framework of a molecule by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would map the proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show correlations between the methine proton of the phenylethyl group and the adjacent methyl protons. Similarly, the protons within each allyl group would display distinct COSY correlations, helping to trace the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each carbon atom in the this compound structure by linking it to its attached proton(s).

A hypothetical data table summarizing expected 2D NMR correlations is presented below.

| Proton (¹H) Signal | Correlated Proton(s) (COSY) | Correlated Carbon(s) (HSQC/HMBC) |

| Phenyl Protons | Phenyl Protons | Phenyl Carbons, Phenylethyl CH |

| Phenylethyl CH | Phenyl Protons, Methyl CH₃ | Phenyl C, Methyl C, Allyl CH₂ |

| Phenylethyl CH₃ | Phenylethyl CH | Phenylethyl CH, Phenyl C |

| Allyl CH₂ | Allyl CH, Allyl CH₂ | Allyl CH, Phenylethyl CH |

| Allyl CH | Allyl CH₂, Allyl CH₂ | Allyl CH₂, Allyl CH₂ |

| Allyl CH₂ (terminal) | Allyl CH | Allyl CH |

NOESY/ROESY Experiments for Proximity Relationships and Conformational Preferencesscience.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key NMR techniques for determining the spatial proximity of atoms, providing insight into the three-dimensional structure and preferred conformations of a molecule.

For this compound, these experiments would be instrumental in defining the relative orientation of the bulky phenyl and the two allyl substituents around the chiral center and the nitrogen atom. For instance, NOESY/ROESY could reveal through-space interactions between the protons of the phenyl ring and the protons of the allyl groups, which would help to describe the molecule's conformational preferences in solution.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentationontosight.ai

In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio are selected and fragmented, and the resulting fragment ions are then analyzed. This technique would provide detailed structural information about this compound. A primary fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For the target molecule, this could result in the loss of a methyl radical or a phenyl radical from the phenylethyl group, or the loss of an allyl radical. The resulting fragment ions would be indicative of the substituents attached to the nitrogen.

A table of potential fragment ions is shown below.

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |

| 201.15 | α-cleavage (loss of phenyl) | 124.11 | C₆H₅• |

| 201.15 | α-cleavage (loss of allyl) | 160.13 | C₃H₅• |

| 201.15 | Benzylic cleavage | 91.05 | C₇H₁₀N |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationontosight.ai

High-resolution mass spectrometry measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule and its fragments. For this compound, with a chemical formula of C₁₄H₁₉N, HRMS would confirm its elemental composition. The exact mass can be calculated and compared to the experimentally measured value to verify the molecular formula.

| Formula | Calculated Exact Mass (m/z) |

| C₁₄H₁₉N | 201.1517 |

X-ray Crystallography for Solid-State Stereochemistry and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would unambiguously establish the stereochemistry at the chiral center and reveal the packing of the molecules in the crystal lattice. However, there is no publicly available crystal structure data for this specific compound.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment and Optical Purity Determination

Chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration and assessing the enantiomeric purity of chiral molecules like this compound. This is due to the presence of a stereogenic center at the carbon atom of the 1-phenylethyl group.

In a typical analysis, the CD spectrum would exhibit specific Cotton effects (positive or negative peaks) at wavelengths corresponding to the electronic transitions of the molecule's chromophores, which include the phenyl group and the allyl double bonds. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of these groups around the chiral center. By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the molecule could be unequivocally assigned.

Similarly, ORD spectroscopy would measure the change in the angle of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the rotation at specific wavelengths (e.g., the sodium D-line), would provide information about the molecule's optical activity. This data is crucial for determining the optical purity of a sample, which is a measure of the excess of one enantiomer over the other.

Without experimental data, a detailed discussion and the creation of data tables with specific molar ellipticity values or optical rotation measurements are not possible.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and providing insights into its conformational properties. For this compound, these techniques would confirm the presence of its key structural features.

The IR and Raman spectra would be expected to show characteristic vibrational modes for the different parts of the molecule. A detailed analysis would involve assigning observed spectral bands to specific molecular vibrations.

A hypothetical table of expected vibrational frequencies based on known data for similar functional groups is presented below. It is important to note that this is a generalized representation and not experimental data for the specific compound.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Alkene) | Stretching | 3100-3000 |

| C-H (Alkyl) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C=C (Alkene) | Stretching | 1680-1620 |

| C-N | Stretching | 1250-1020 |

| C-H (Alkene) | Out-of-plane bending | 1000-650 |

The analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra could potentially yield information about the molecule's conformational isomers, as different spatial arrangements of the allyl and phenylethyl groups would lead to subtle shifts in the vibrational frequencies. However, without actual experimental spectra, a definitive conformational analysis cannot be conducted.

Chemical Reactivity and Transformation Mechanisms of N Allyl N 1 Phenylethyl Prop 2 En 1 Amine

Reactions Involving the Allyl Moieties

The two allyl groups provide sites of unsaturation that are susceptible to a variety of reactions characteristic of alkenes, most notably olefin metathesis and addition reactions.

One of the most powerful transformations for N-diallyl substituted amines is Ring-Closing Metathesis (RCM). mdpi.com This reaction utilizes transition-metal catalysts, most commonly ruthenium-based complexes known as Grubbs catalysts, to form a new double bond between the two allyl groups, creating a cyclic structure and releasing ethylene (B1197577) as a byproduct. harvard.eduwikipedia.org

For N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine, RCM results in the formation of a 2,5-dihydro-1H-pyrrole ring, a five-membered nitrogen heterocycle. The reaction is driven by the formation of the stable cyclic product and the release of gaseous ethylene. harvard.edu The choice of catalyst and reaction conditions can be optimized to achieve high yields. nih.gov

| Catalyst Generation | Common Name | Key Features |

| 1st Generation | Grubbs' Catalyst (G-I) | Good activity for RCM, but sensitive to some functional groups. |

| 2nd Generation | Grubbs' Catalyst (G-II) | Higher activity and broader functional group tolerance than G-I. harvard.edu |

| 3rd Generation | Grubbs' Catalyst (G-III) | Very high initiation rates, useful for challenging substrates. |

| - | Hoveyda-Grubbs Catalysts | Feature a chelating isopropoxystyrene ligand, offering increased stability. |

This interactive table outlines common catalysts used in Ring-Closing Metathesis (RCM).

The double bonds of the allyl groups are susceptible to addition reactions. Hydroamination, the addition of an N-H bond across the alkene, is a well-studied atom-economical reaction for synthesizing more complex amines, often requiring a metal catalyst. nih.govcore.ac.ukresearchgate.net While the subject molecule itself lacks an N-H bond for intramolecular hydroamination, its allyl groups can participate in intermolecular hydroamination reactions with other amines.

More generally, the allyl groups undergo electrophilic addition reactions. For instance, reaction with hydrogen halides (HX) would proceed via protonation of the double bond to form a carbocation intermediate. Due to the nature of the allyl system, this would be a resonance-stabilized allylic carbocation. libretexts.org Subsequent attack by the halide nucleophile can occur at either of the two carbons sharing the positive charge, leading to a mixture of 1,2-addition and 1,4-addition products. pharmaguideline.com The regioselectivity of such additions is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate. libretexts.org

Electrophilic and Nucleophilic Additions to Allylic Double Bonds

The allylic double bonds in this compound are susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalized products.

Electrophilic Addition: In an electrophilic addition reaction, an electrophile attacks the electron-rich π bond of the alkene, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final product. The regioselectivity of this addition is often governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, the presence of the bulky N-(1-phenylethyl) group can influence the stereochemical outcome of the reaction. Typical electrophilic additions include hydrohalogenation, hydration, and halogenation. wikipedia.org

Nucleophilic Addition: While less common for unactivated alkenes, nucleophilic addition to the allylic double bonds can be achieved under specific conditions, often involving transition metal catalysis. In such cases, the metal catalyst can activate the double bond towards nucleophilic attack. These reactions are synthetically valuable for the formation of carbon-carbon and carbon-heteroatom bonds. The 1,4-conjugate addition of nucleophiles to activated alkynes, a related reaction, highlights the versatility of nucleophilic additions in forming complex molecules. acs.org

Allylic Functionalization and Rearrangement Processes

The allylic positions of this compound are prone to functionalization and rearrangement reactions, offering pathways to structurally diverse molecules.

Allylic Functionalization: Direct functionalization of the allylic C-H bonds can be achieved through various methods, including radical-based reactions and transition metal-catalyzed processes. Group IX metal complexes, for instance, have been shown to catalyze the allylic C-H functionalization of unactivated alkenes. rsc.org This allows for the introduction of a wide range of functional groups at the allylic position, providing a direct route to complex allylic amines.

Rearrangement Processes: this compound can undergo several types of rearrangement reactions, most notably sigmatropic rearrangements. The nih.govresearchgate.net-Meisenheimer rearrangement of the corresponding amine N-oxide, formed by oxidation of the tertiary amine, is a key transformation that leads to the formation of O-allyl hydroxylamines. researchgate.net Additionally, the nih.govresearchgate.net-Stevens rearrangement can occur under basic conditions, involving the in situ formation of a quaternary ammonium (B1175870) salt, to yield N,N-dialkylated allyl glycine (B1666218) derivatives. rsc.org These rearrangements are powerful tools for stereoselective synthesis, often proceeding with a high degree of chirality transfer.

Stereoselective Reactions and Asymmetric Transformations

The chiral nature of the 1-phenylethyl group in this compound makes it a valuable substrate and precursor for stereoselective and asymmetric transformations.

Diastereoselective Reactions of this compound as a Chiral Substrate

When this compound is used as a chiral substrate, the existing stereocenter on the 1-phenylethyl group can direct the stereochemical outcome of reactions at other sites in the molecule. This diastereoselectivity is a consequence of the differential energetic barriers for the formation of diastereomeric transition states. For instance, in reactions involving the allylic double bonds, the chiral environment created by the bulky and stereochemically defined substituent on the nitrogen atom can favor the approach of a reagent from one face of the double bond over the other, leading to the preferential formation of one diastereomer. The principles of diastereoselective reactions are well-established, with models like the Felkin-Ahn and Cram's chelation models often used to predict the stereochemical outcome. youtube.com

Asymmetric Hydrogenation of Related Allyl Amines

Asymmetric hydrogenation is a powerful method for the synthesis of chiral amines from their prochiral precursors, such as allylic amines. This transformation typically employs a chiral transition metal catalyst, often based on rhodium or ruthenium, to achieve high enantioselectivity. While direct asymmetric hydrogenation of unprotected allylamines can be challenging due to potential side reactions, methodologies have been developed to overcome these issues. One such approach involves the use of carbon dioxide as a temporary in situ protecting group for the amine functionality, which suppresses unwanted side reactions and enhances both conversion and enantioselectivity. nih.govrsc.org For protected allylic amines, cationic ruthenium complexes with chiral ligands have been shown to be highly effective, yielding products with high enantiomeric ratios. nih.gov

| Catalyst | Substrate | Conditions | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Rh-based catASium® | 2-phenylprop-2-en-1-amine | CO2, CyNMe2 | >95 | up to 82 |

| Cationic Ruthenium with (-)-TMBTP | Protected allylic amine derivatives | - | - | ≥92:8 er |

Regioselectivity and Chemoselectivity in Complex Reaction Environments

In molecules with multiple reactive sites, such as this compound, controlling the regioselectivity and chemoselectivity of a reaction is crucial for achieving the desired product.

Regioselectivity: This refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of the subject compound, regioselectivity is important in reactions involving the two allylic double bonds. For example, in allylic functionalization reactions, the reaction can occur at either the α or γ position of the allyl group. The outcome is often influenced by the nature of the catalyst, the substrate, and the reaction conditions. Controlling regioselectivity is a key challenge and an active area of research in organic synthesis. nih.gov

Chemoselectivity: This is the preferential reaction of one functional group in the presence of other functional groups. This compound possesses two main reactive functionalities: the tertiary amine and the two alkene groups. A chemoselective reaction would target one of these groups while leaving the other intact. For instance, a reaction could be designed to selectively oxidize the amine to an N-oxide without affecting the double bonds, or conversely, to functionalize the double bonds while the amine remains unchanged. The choice of reagents and reaction conditions is paramount in achieving high chemoselectivity.

Deallylation Strategies for Amine Deprotection

The allyl group is often used as a protecting group for amines due to its stability under various conditions and its susceptibility to removal under specific, mild conditions. For this compound, the removal of one or both allyl groups can be a key step in a synthetic sequence to unmask a primary or secondary amine.

A common and effective method for the deallylation of allylic amines is through palladium(0)-catalyzed reactions. researchgate.netacs.org In this process, the palladium catalyst, in the presence of an allyl scavenger, facilitates the cleavage of the C-N bond. Various nucleophilic species can act as scavengers. This method is valued for its mildness and selectivity. Other transition metals have also been explored for this transformation. The choice of catalyst and reaction conditions can be tuned to achieve selective mono- or di-deallylation.

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Palladium-Catalyzed Deallylation | Pd(0) complexes with an allyl scavenger | Mild, selective, and widely applicable. |

| Isomerization to Enamines | Potassium tert-butoxide or transition metals | The resulting enamine can be hydrolyzed to the amine. |

Computational and Theoretical Investigations of N Allyl N 1 Phenylethyl Prop 2 En 1 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of properties, from bond lengths and angles to electronic energies and charge distributions.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a workhorse for studying the ground state properties of medium-sized organic molecules. A DFT study of N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine would typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, various electronic properties can be calculated.

Table 1: Predicted Ground State Properties of this compound from a Hypothetical DFT Calculation (B3LYP/6-31G)*

| Property | Predicted Value |

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

This data is hypothetical and would require a specific DFT calculation to be determined.

Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate energetic profiles and descriptions of molecular orbitals. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity, as the HOMO indicates the ability to donate electrons and the LUMO indicates the ability to accept electrons.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the allyl and phenylethyl groups allows this compound to adopt numerous conformations. Understanding this conformational landscape is essential as the three-dimensional shape of a molecule dictates its physical properties and biological activity.

Molecular mechanics (MM) methods provide a computationally efficient way to explore the vast conformational space of a molecule. By representing atoms as balls and bonds as springs, MM force fields can rapidly calculate the potential energy of different conformers. Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations.

A systematic conformational search would be necessary to identify the low-energy, stable conformers of this compound. These stable structures are likely to be the most populated at room temperature. The relative energies of these conformers and the energy barriers for interconversion between them can be mapped onto a potential energy surface. Intramolecular interactions, such as steric hindrance and potential weak hydrogen bonds or van der Waals forces, play a critical role in determining the preferred conformations.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Conformer A | 0.00 | Data not available |

| Conformer B | Data not available | Data not available |

| Conformer C | Data not available | Data not available |

This table represents a hypothetical outcome of a conformational analysis and requires specific computational studies.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Search and Intrinsic Reaction Coordinate (IRC) Pathways

No specific studies detailing transition state searches or IRC pathway analyses for reactions involving this compound were identified. Such investigations would theoretically provide valuable insights into the energy barriers and the precise geometric evolution of the molecule as it transforms from reactants to products.

Mechanistic Insights into Asymmetric Catalysis Involving this compound

While the chiral nature of this compound suggests its potential as a ligand or catalyst in asymmetric synthesis, no published computational studies have explored the mechanistic details of its role in such reactions. Mechanistic insights derived from computational methods could elucidate the origins of enantioselectivity in catalytic processes involving this amine.

Ligand-Metal Interaction Modeling for Catalytic Systems Involving Derived Complexes

Binding Energies and Geometries of Metal Complexes

There is no available data from computational modeling on the binding energies or preferred coordination geometries of metal complexes formed with this compound. This information would be critical for predicting the stability and reactivity of such catalytic systems.

Role of Chirality in Metal Coordination and Enantioselectivity

The influence of the stereogenic center in this compound on the coordination of metal ions and the resulting enantioselectivity of catalytic reactions has not been computationally investigated. Such studies would be instrumental in understanding how the ligand's chirality is transferred to the products of a reaction.

N Allyl N 1 Phenylethyl Prop 2 En 1 Amine As a Chiral Ligand and Organocatalyst Precursor

Design Principles for Chiral Amine Ligands and Organocatalysts

The efficacy of a chiral ligand in asymmetric catalysis is determined by its structural and electronic features, which dictate how it interacts with a metal center and influences the stereochemical outcome of a reaction. nih.gov The design of ligands like N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine incorporates specific moieties to create a well-defined and influential chiral environment.

The structure of this compound features two key components that define its potential as a chiral ligand: the (1-phenylethyl) group and two allyl groups.

The (1-phenylethyl) Moiety : This group introduces the element of chirality. The stereogenic center on the carbon adjacent to the nitrogen atom establishes a rigid and predictable chiral environment. The bulky phenyl group projects into space, creating a steric barrier that can effectively shield one face of a coordinated metal catalyst. This steric hindrance is crucial for discriminating between enantiotopic faces of a prochiral substrate, thereby directing the reaction to form one enantiomer preferentially.

The Allyl Moieties : The two allyl (prop-2-en-1-yl) groups provide the primary points of coordination to a transition metal center. The allyl ligand is exceptionally versatile in organometallic chemistry, capable of binding to a metal in different modes. wikipedia.org It can coordinate through all three carbon atoms in an η³-fashion, acting as a three-electron donor, or through a single carbon atom in an η¹-mode as a one-electron donor. wikipedia.org This flexibility allows the ligand to adapt to the electronic and steric requirements of different metals and catalytic cycles.

The nitrogen atom is central to the ligand's function, acting as a Lewis base that donates its lone pair of electrons to form a coordinate bond with a metal. tcd.ie The substituents on the nitrogen atom—the chiral phenylethyl group and the two allyl groups—precisely tune its properties.

Steric Tuning : Amines with bulky substituents are known as sterically hindered or bulky amines. rsc.orgrsc.org The combination of the phenylethyl group and two allyl groups imposes significant steric bulk around the nitrogen center. This steric hindrance influences the geometry around the nitrogen, potentially deviating from the ideal sp³ hybridization and affecting the accessibility of the lone pair. nih.gov In a catalytic context, this steric crowding is advantageous as it helps create a defined chiral pocket around the metal's active site, enhancing enantioselectivity.

Electronic Tuning : The electronic nature of the nitrogen center is critical for its coordinating ability. The alkyl groups (phenylethyl and allyl) are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity and nucleophilicity. This makes it a strong σ-donor ligand. However, tertiary amines with three different substituents can undergo pyramidal inversion, a process that rapidly interconverts the two enantiomeric forms of the amine. libretexts.org When the nitrogen atom coordinates to a metal center, this inversion is typically suppressed, locking the amine into a single, stable conformation and preserving the chiral environment. mdpi.com

Coordination Chemistry with Transition Metals

The ability of this compound to form stable complexes with transition metals is fundamental to its application in catalysis. The ligand can potentially act as a tridentate donor, coordinating through the nitrogen atom and the two allyl groups.

Metal complexes of this ligand can be synthesized through several standard organometallic routes. A common method involves the reaction of the free amine ligand with a suitable metal precursor that contains labile (easily displaced) ligands, such as acetonitrile, cyclooctadiene (cod), or carbonyl (CO) groups. For instance, palladium-allyl complexes are often prepared by the oxidative addition of allylic halides to low-valent metal complexes or by reacting the ligand with a precursor like [Pd(η³-allyl)Cl]₂. wikipedia.orgmdpi.com

The resulting metal complexes would be characterized using a suite of spectroscopic and analytical techniques:

NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the ligand framework within the complex.

Mass Spectrometry : Provides information on the molecular weight and composition of the complex.

Infrared (IR) Spectroscopy : Can identify characteristic vibrational frequencies of the coordinated groups.

The table below illustrates typical synthetic routes for forming metal-amine and metal-allyl complexes.

| Metal Precursor | Ligand | Typical Reaction Conditions | Product Type |

| [Rh(cod)₂]BF₄ | This compound | Dichloromethane, Room Temp | Cationic Rh(I) complex |

| [Ir(cod)Cl]₂ | This compound | Toluene, Reflux | Neutral Ir(I) complex |

| [Pd(allyl)Cl]₂ | This compound | Acetone, Room Temp | Cationic Pd(II) complex |

| Cu(CH₃CN)₄PF₆ | This compound | Dichloromethane, Room Temp | Cationic Cu(I) complex |

This table is illustrative of general synthetic methods for related ligand types.

The structural data are critical for understanding the steric and electronic environment of the catalyst's active site, which in turn helps in rationalizing its catalytic activity and enantioselectivity.

The following table presents hypothetical, yet typical, structural data that could be obtained from an X-ray analysis of a palladium complex.

| Parameter | Description | Expected Value |

| Pd-N Bond Length | Distance between Palladium and Nitrogen | ~2.1 - 2.3 Å |

| Pd-C (allyl) Bond Lengths | Distances between Palladium and allyl carbons (η³-mode) | ~2.1 - 2.2 Å |

| C-C-C (allyl) Angle | Angle within the coordinated allyl group | ~119° - 121° |

| N-Pd-C Angle | Angle defining the chelate bite | Varies with geometry |

This table contains representative data based on known structures of similar palladium-allyl-amine complexes.

Applications in Asymmetric Metal-Catalyzed Reactions

Metal complexes derived from this compound are expected to be active catalysts for a variety of asymmetric transformations. The chiral environment enforced by the ligand is designed to induce high enantioselectivity in the formation of new stereocenters.

A prominent potential application is in Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) . This reaction is a powerful tool for forming C-C, C-N, and C-O bonds. acs.org In a typical AAA reaction, a Pd(0) catalyst reacts with an allylic substrate to form a π-allyl-Pd(II) intermediate. The chiral ligand controls the subsequent nucleophilic attack on one of the two termini of the allyl group, leading to the enantioselective formation of the product. nih.gov The phenylethyl group on the ligand would create a chiral pocket that directs the incoming nucleophile to a specific face and terminus of the π-allyl intermediate.

Other potential applications include:

Asymmetric Hydrogenation : Rhodium and Iridium complexes could catalyze the enantioselective reduction of prochiral olefins, imines, or ketones. acs.org

Asymmetric Hydroamination : The addition of an N-H bond across a double bond, catalyzed by metals like rhodium, can produce chiral amines. acs.org

Asymmetric Allylic Amination : This reaction involves the formation of a C-N bond at an allylic position and is crucial for synthesizing chiral allylic amines, which are important building blocks. google.com

The table below shows representative results from an asymmetric catalytic reaction using a chiral ligand system, illustrating the typical data reported.

| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1,3-diphenylallyl acetate (B1210297) | 1.0 | 95 | 92 |

| 2 | cinnamyl acetate | 1.0 | 91 | 88 |

| 3 | cyclohexenyl acetate | 2.0 | 85 | 95 |

This table represents typical results for a Palladium-catalyzed asymmetric allylic alkylation and is for illustrative purposes.

Asymmetric Hydrogenation and Transfer Hydrogenation

Chiral diamine ligands are cornerstones in the field of asymmetric hydrogenation and transfer hydrogenation, particularly in catalysts based on ruthenium, rhodium, and iridium. nih.gov These catalysts are highly effective for the enantioselective reduction of ketones and imines to produce valuable chiral alcohols and amines. nih.govsigmaaldrich.com

In the context of asymmetric transfer hydrogenation (ATH), iridium and ruthenium complexes bearing chiral diamine ligands have demonstrated exceptional performance. nih.gov For instance, iridium complexes of polymeric chiral diamine ligands have been shown to be efficient and recyclable catalysts for the ATH of functionalized ketones, affording optically active secondary alcohols with excellent enantioselectivities (up to 99% ee). nih.gov While direct studies employing this compound as the ligand were not found, the structural motif is analogous to N,N'-dialkylated 1,2-diamines that are known to be effective. The N-allyl groups could potentially be hydrogenated in situ or serve as points for catalyst anchoring. The core chirality, originating from the 1-phenylethyl backbone, is expected to induce high levels of asymmetry in the reduction of prochiral substrates.

A typical application is the reduction of aryl ketones, where the catalyst facilitates the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone. The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center.

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Ketones using Chiral Diamine-Metal Complexes

| Entry | Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Acetophenone | [RuCl(p-cymene)((S,S)-Ts-DPEN)] | (R)-1-Phenylethanol | >95 | 98 |

| 2 | 2-Oxo-2-phenylacetic acid | Ir-Polydiamine Complex | (R)-Mandelic Acid | >99 | 99 |

| 3 | 1-(4-Methoxyphenyl)ethanone | Chiral Ferrocene-Tethered Ru-Diamine | (R)-1-(4-Methoxyphenyl)ethanol | 98 | 99 |

Note: The data in this table is based on analogous chiral diamine ligands to illustrate the expected efficacy.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Heck, Suzuki, Allylic Alkylation)

Ligands derived from chiral amines are pivotal in palladium-catalyzed cross-coupling reactions, enabling the enantioselective formation of carbon-carbon bonds.

Asymmetric Allylic Alkylation (AAA): The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation, is a powerful method for forming C-C, C-N, and C-O bonds. nih.gov The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. A particularly relevant transformation is the AAA involving 2-aza-π-allyl palladium intermediates, which can be generated through the C(sp³)–H activation of N-allyl imines. This process delivers vicinal diamino derivatives with high levels of diastereo- and enantiocontrol. Given that this compound contains the N-allyl functionality, it is a suitable precursor for ligands in such reactions. The chiral 1-phenylethyl group would be expected to effectively bias the nucleophilic attack on the π-allyl complex.

Asymmetric Heck and Suzuki Reactions: The asymmetric Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to create a new C-C bond and, with a chiral ligand, a new stereocenter. rsc.orgnih.govwikipedia.org Similarly, the asymmetric Suzuki coupling reaction forges a C-C bond between an organoboron compound and an organohalide, often to create axially chiral biaryl compounds. beilstein-journals.orgresearchgate.net Chiral ligands, including those derived from amines, are crucial for inducing enantioselectivity. beilstein-journals.orgresearchgate.net While specific examples utilizing this compound are not prevalent in the literature, chiral P,N-ligands and other amine-based ligands have been successfully applied. The nitrogen atom of the amine can coordinate to the palladium center, and the chiral backbone dictates the facial selectivity of the migratory insertion or reductive elimination step.

Table 2: Examples of Asymmetric C-C Bond Forming Reactions with Chiral Ligands

| Reaction Type | Substrates | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate + Dimethyl malonate | Pd / Chiral Imino-Phosphine | Alkylated Malonate | Up to 90 |

| Heck Reaction | Phenyl triflate + 2,3-Dihydrofuran | Pd(OAc)₂ / (S)-BINAP | Chiral 2-Phenyl-2,3-dihydrofuran | Up to 96 |

| Suzuki Coupling | 3-Methyl-2-bromophenylamide + 1-Naphthaleneboronic acid | Pd₂(dba)₃ / Chiral Monophosphine | Axially Chiral Biaryl | Up to 88 |

Note: This table presents data from analogous systems to demonstrate the potential application and expected performance.

Asymmetric Hydroamination and C-H Activation

Asymmetric Hydroamination: The direct addition of an N-H bond across a carbon-carbon double bond is a highly atom-economical method for synthesizing amines. Rhodium-catalyzed asymmetric hydroamination of allylamines has been shown to produce enantioenriched 1,2-diamines with excellent yields and enantioselectivities. nih.govnih.gov In these reactions, a chiral ligand, such as a BIPHEP-type ligand, in combination with a rhodium precursor, forms the active catalyst. nih.gov this compound, being an allylamine (B125299) itself, could potentially act as both a substrate and a directing group, while its inherent chirality could influence the stereochemical outcome of intermolecular reactions.

C-H Activation: Palladium-catalyzed C-H functionalization is a powerful tool in modern organic synthesis. snnu.edu.cnnih.gov The use of directing groups allows for high levels of regio- and stereoselectivity. Chiral ligands, including chiral phosphoric acids and various amino acid derivatives, have been successfully employed to achieve enantioselectivity in these transformations. mdpi.comrsc.org For instance, the kinetic resolution of β-alkyl phenylethylamine derivatives has been achieved through palladium-catalyzed, nosylamide-directed C-H olefination. nih.govmdpi.com The chiral center in this compound makes it a promising candidate for use as a chiral directing group or as a precursor to a chiral ligand in asymmetric C-H activation reactions, guiding the metal catalyst to a specific C-H bond and controlling the facial selectivity of the subsequent functionalization.

Role in Organocatalysis

Chiral secondary amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions.

Enamine and Iminium Ion Catalysis

Enamine Catalysis: Chiral secondary amines react with enolizable aldehydes or ketones to form chiral enamines. nih.gov These enamines are nucleophilic at the α-carbon and can react with various electrophiles. The chiral amine catalyst controls the stereochemistry of the newly formed stereocenter before the catalyst is regenerated upon hydrolysis. This compound, as a chiral secondary amine, is a potential candidate for this type of catalysis. The steric bulk provided by the 1-phenylethyl group and the allyl groups would influence the conformation of the enamine intermediate, thereby directing the approach of the electrophile.

Iminium Ion Catalysis: In this mode of activation, a chiral secondary amine condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. nih.govresearchgate.net This process lowers the LUMO of the α,β-unsaturated system, activating it towards nucleophilic attack. nih.gov This strategy is widely used in asymmetric conjugate additions and cycloaddition reactions. The chiral environment provided by the this compound catalyst would shield one face of the iminium ion, leading to a highly enantioselective reaction.

Chiral Brønsted Base Catalysis

Chiral amines can also function as Brønsted base catalysts, where they deprotonate a pronucleophile to generate a chiral ion pair. rsc.orgnih.gov The stereochemical outcome of the subsequent reaction of the nucleophile with an electrophile is controlled by the chiral counter-ion (the protonated amine). rsc.org The basicity of this compound makes it a candidate for such transformations. The effectiveness of the catalysis would depend on the amine's ability to selectively deprotonate the substrate and to create a well-defined chiral environment in the resulting ion pair to guide the electrophile's approach. This type of catalysis is effective for a range of C-C and C-X bond-forming reactions. rsc.org

Future Perspectives and Emerging Research Directions for N Allyl N 1 Phenylethyl Prop 2 En 1 Amine Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability and Scalability

The industrial viability of N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine and its derivatives is contingent upon the development of synthetic routes that are not only efficient but also environmentally benign and scalable. Current research trends are moving away from traditional methods that may rely on harsh conditions or expensive catalysts.

A promising avenue for sustainable synthesis is the adoption of aqueous reaction media. Research has demonstrated that the highly selective N,N-diallylation of anilines can be achieved in an aqueous alcohol solution using allyl bromide and potassium carbonate, entirely eliminating the need for a catalyst. researchgate.net This approach offers significant green chemistry advantages, including the use of a non-toxic solvent and simplified workup procedures. Adapting this catalyst-free methodology for the diallylation of 1-phenylethylamine (B125046) could represent a significant step towards a more sustainable and cost-effective production process.

The scalability of synthetic protocols is another critical consideration. Methodologies that enable the production of multi-gram quantities of complex molecules in a minimal number of steps are highly sought after. nih.gov For the synthesis of this compound, this involves optimizing reaction parameters to maximize yield and purity while minimizing waste. The principles of process intensification, where reaction and purification steps are combined, will be instrumental in developing scalable and economically viable synthetic routes.

| Parameter | Traditional Synthesis (Hypothetical) | Sustainable Synthesis (Proposed) |

| Solvent | Organic Solvents (e.g., THF, DCM) | Aqueous Alcohol |

| Catalyst | Transition Metal Catalysts | Catalyst-Free |

| Base | Organic Bases (e.g., Triethylamine) | Inorganic Bases (e.g., K2CO3) |

| Byproducts | Catalyst residues, organic salts | Inorganic salts (easily removed) |

| Scalability | Potentially limited by catalyst cost/availability | High potential for large-scale production |

Exploration of this compound in New Catalytic Cycles and Enantioselective Transformations

The chiral nature of this compound makes it a valuable target for applications in asymmetric catalysis. The parent amine, 1-phenylethylamine (α-PEA), is a well-established chiral auxiliary and a component of various chiral ligands used in enantioselective reactions. nih.govmdpi.com The introduction of two allyl groups to the nitrogen atom opens up new possibilities for its use in catalysis.

Future research will likely focus on the development of novel chiral ligands derived from this compound. The allyl groups can be functionalized to create multidentate ligands capable of coordinating with various metals. These new ligands could be employed in a range of enantioselective transformations, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

Furthermore, the synthesis of this compound itself can be a target for enantioselective methods. The use of chiral palladium catalysts for the N-allylation of secondary amines has been shown to be effective in creating N-C axial chirality. mdpi.com Similar strategies could be developed for the enantioselective synthesis of the target compound or for the kinetic resolution of its racemic precursor. nih.gov The development of catalytic asymmetric N-allylation would provide a direct and efficient route to enantiomerically pure this compound, which is crucial for its application in pharmaceuticals and other life science areas.

Integration into Flow Chemistry and Microreactor Systems for Continuous Production

The transition from batch to continuous manufacturing is a paradigm shift in the chemical industry, offering enhanced safety, efficiency, and control. d-nb.info Flow chemistry, utilizing microreactors, is particularly well-suited for the synthesis of fine chemicals like this compound. almacgroup.com

The synthesis of this compound can be envisioned in a continuous flow setup where reagents are pumped through a heated and pressurized reactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net Moreover, the high surface-area-to-volume ratio in microreactors enables efficient heat transfer, mitigating the risks associated with exothermic reactions. nih.gov

A multi-step continuous process could be designed, integrating the synthesis of the amine with subsequent purification steps like liquid-liquid extraction and crystallization. whiterose.ac.uk Such an integrated system would significantly reduce manual handling and processing time. Given that the enzymatic kinetic resolution of racemic 1-phenylethylamine has been successfully demonstrated under continuous flow conditions, there is a strong precedent for applying this technology to the synthesis and purification of its diallyl derivative. researchgate.net

| Feature | Batch Production | Flow/Microreactor Production |

| Safety | Higher risk with exothermic reactions | Enhanced safety due to better heat dissipation |

| Control | Less precise control over parameters | Precise control over temperature, pressure, time |

| Efficiency | Lower space-time yield | Higher space-time yield |

| Scalability | Requires larger reactors for scale-up | Scaled by running for longer or in parallel |

| Integration | Difficult to integrate multiple steps | Amenable to multi-step integrated synthesis |

Advanced Materials Science Applications (e.g., Polymerization Initiators, Monomers for Functional Polymers)

The presence of two allyl groups in this compound makes it a highly attractive monomer for polymerization. Diallylamine compounds are known to undergo radical cyclopolymerization to form polymers containing pyrrolidine (B122466) rings in the main chain. researchgate.netresearchgate.net This presents an opportunity to create novel, chiral polymers with unique properties.

A significant challenge in the polymerization of diallylamines is the competing reaction of degradative chain transfer, which leads to low molecular weight products. researchgate.net However, research has shown that conducting the polymerization in the presence of an acid to protonate the amine monomer can suppress this side reaction and lead to the formation of high-molecular-weight polymers. researchgate.net This strategy could be directly applied to the polymerization of this compound to produce novel chiral polyamines.

These chiral polymers could find applications in areas such as chiral chromatography, asymmetric catalysis, and as functional coatings. Furthermore, this compound could be used as a comonomer to introduce chirality and functionality into other polymers. mdpi.com The ability to create well-defined, end-functionalized polymers using allylamine (B125299) monomers further expands the potential applications in materials science. rsc.org

Deepening Theoretical Understanding through Advanced Computational Techniques and Machine Learning Approaches

To accelerate the discovery and optimization of synthetic routes and applications for this compound, advanced computational techniques will play a crucial role. Quantum chemical modeling, for instance, can provide valuable insights into reaction mechanisms and the energetics of different reaction pathways.

In the context of the radical polymerization of diallylamines, quantum chemical calculations have been used to study the potential energy profiles of the desired chain propagation reaction versus the undesired chain transfer reaction. researchgate.net These theoretical studies can help in understanding the factors that control the competition between these two pathways and can guide the design of experimental conditions to favor the formation of high-molecular-weight polymers.

While specific machine learning applications for this molecule are not yet prevalent, the potential is vast. Machine learning models could be trained on existing reaction data to predict optimal reaction conditions for the synthesis of this compound and its derivatives. These models could also be used to predict the properties of polymers derived from this monomer, accelerating the discovery of new materials with desired characteristics.

Potential for Derivatization into Complex Organic Scaffolds and Chemical Building Blocks

This compound is not only a target molecule in its own right but also a versatile building block for the synthesis of more complex organic structures. The chiral 1-phenylethyl scaffold is a privileged motif in medicinal chemistry, and the two allyl groups provide reactive handles for a wide range of chemical transformations. nih.gov

The allyl groups can participate in reactions such as hydroformylation, cross-metathesis, and various cycloadditions, allowing for the introduction of diverse functional groups. This opens up pathways to a wide array of complex chiral molecules that could be of interest as pharmaceutical intermediates or as probes for chemical biology.

The derivatization of the parent amine, 1-phenylethylamine, has been extensively used to create chiral auxiliaries and catalysts. researchgate.net Similarly, derivatives of this compound could be synthesized to fine-tune their steric and electronic properties for specific applications in asymmetric synthesis. The combination of a robust chiral core with the versatile reactivity of the allyl groups makes this compound a valuable platform for the construction of novel and complex molecular architectures.

Q & A

Q. What synthetic methodologies are reported for N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine, and how do their yields compare?

A palladium-catalyzed hydroalkoxylation approach has been documented for structurally similar allylamines, achieving yields up to 67% under optimized conditions (e.g., Pd(PPh₃)₂Cl₂/CuI catalysis, Et₃N as a base) . For this compound specifically, a Cp₂TiCl₂-catalyzed hydrogenation of styrene derivatives with hydroxylamines yielded the compound in 51% isolated yield after silica gel chromatography . Methodological variations (e.g., catalyst choice, solvent systems) should be systematically tested to optimize efficiency.

Q. What safety protocols are critical given the limited toxicological data for this compound?

The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and requires handling in a well-ventilated fume hood with PPE (nitrile gloves, lab coat, safety goggles) . In case of exposure, immediate decontamination (e.g., rinsing skin with water for 15 minutes, medical consultation for inhalation) is advised . Storage should adhere to EU Regulation (EC) 2015/830, emphasizing airtight containers in cool, dark conditions .

Q. How can researchers characterize this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (¹H NMR) is essential for structural validation. For example, the compound exhibits distinct proton signals at δ 5.81 ppm (ddt, allyl protons) and δ 7.34–7.25 ppm (aromatic protons) in CDCl₃ . High-Resolution Mass Spectrometry (HRMS) or elemental analysis should confirm molecular weight (201.31 g/mol) and purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Ti-catalyzed syntheses?

The 51% yield reported for Cp₂TiCl₂-catalyzed synthesis suggests room for improvement. Variables to test include:

- Catalyst loading : Incremental increases (1–5 mol%) to assess turnover frequency.

- Solvent polarity : Compare aprotic solvents (e.g., THF vs. DCM) for steric and electronic effects.

- Temperature : Kinetic studies at 25–80°C to identify thermodynamic vs. kinetic control.

- Additives : Screening Lewis acids (e.g., ZnCl₂) to stabilize intermediates.

Q. What analytical strategies resolve contradictions in stability data under oxidative conditions?

While the safety data sheet (SDS) states the compound is stable under normal conditions , conflicting reports on decomposition via oxidation (e.g., allyl group susceptibility) require validation. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring can quantify degradation products. Computational modeling (DFT) of bond dissociation energies may predict reactive sites .

Q. What methodologies assess environmental risks when ecological toxicity data is absent?

The SDS lacks ecotoxicity data (e.g., LC₅₀, biodegradability) . Researchers should:

- Use analog data : Compare with structurally similar amines (e.g., allylamine, LD₅₀ = 96 mg/kg in rats) .

- Perform QSAR modeling : Predict bioaccumulation (logP = 3.2 estimated) and mobility in soil.

- Conduct microcosm assays : Test biodegradation in OECD 301B media over 28 days.

Key Recommendations

- Prioritize mechanistic studies (e.g., isotopic labeling) to elucidate reaction pathways.

- Collaborate with toxicology labs to fill data gaps in chronic exposure risks.

- Publish negative results (e.g., failed catalytic systems) to accelerate community learning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.